(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine
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Overview
Description
(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine is an organic compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethoxy-2-propylpyrazine with a suitable cyclizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dimethoxy-2-propylpyrazine
- 2,5-dimethoxypyrazine
- 2-propylpyrazine
Uniqueness
(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
(2S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine |
InChI |
InChI=1S/C9H16N2O2/c1-4-5-7-9(13-3)10-6-8(11-7)12-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
QVGDKBMGPDFUDM-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H]1C(=NCC(=N1)OC)OC |
Canonical SMILES |
CCCC1C(=NCC(=N1)OC)OC |
Origin of Product |
United States |
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